![molecular formula C18H13ClF3N B2871776 N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-4-(trifluoromethyl)aniline CAS No. 861208-85-7](/img/structure/B2871776.png)

N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-4-(trifluoromethyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

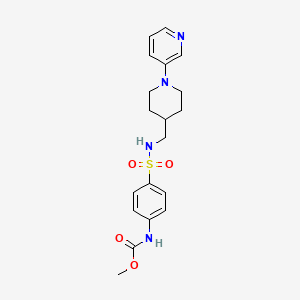

“N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-4-(trifluoromethyl)aniline” is a chemical compound. It is a specialty chemical, and it’s not widely documented in the literature .

Chemical Reactions Analysis

The chemical reactions involving this compound are not documented in the available literature .Applications De Recherche Scientifique

Fluorescent Sensing Films

Naphthalene diimides (NDIs), related to the compound , have been used to develop fluorescent sensing films. A study by (Fan et al., 2016) demonstrated the use of modified NDIs for creating films that are sensitive and selective to the presence of aniline vapor. The response of these films to aniline vapor is immediate and reversible, indicating potential applications in environmental monitoring and chemical detection.

Applications in Supramolecular Chemistry and Sensors

NDIs have diverse applications in supramolecular chemistry, sensors, host-guest complexes for molecular switching devices, and in the development of gelators for sensing aromatic systems. (Kobaisi et al., 2016) explored the use of NDIs in catalysis through anion-π interactions and their intercalations with DNA for medicinal applications. This wide range of applications showcases the versatility of NDIs in scientific research.

Regioselectivity in Nucleophilic Substitution

Research by (Suraru & Würthner, 2013) focused on the regioselectivity of nucleophilic substitution of tetrabromosubstituted naphthalene diimides with aniline, a process relevant to the synthesis and functionalization of NDIs. Understanding this regioselectivity is crucial for the synthesis of specific NDI derivatives for various applications.

Organic Thin-Film Transistors

NDIs have been employed in the development of n-channel organic thin-film transistors (OTFTs). (Oh et al., 2010) synthesized core-chlorinated NDIs with fluoroalkyl chains, demonstrating their potential in flexible electronics due to their excellent field-effect mobilities and high on-off ratios in air.

Molecular Structure and Interaction Studies

The study of molecular interactions and structures is another area where related compounds have been applied. (Gouda et al., 2022) investigated N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, exploring its molecular structure, noncovalent interactions, and energy framework for crystal packing.

Development of High-Performance Polyimides

In the field of material science, naphthalene-containing compounds have been used to create high-performance polyimides. (Li et al., 2017) synthesized polyimides with naphthalene-containing diamines, achieving materials with high thermal stability, good solubility, and optical transparency.

Proton Transfer Studies

NDI derivatives have been utilized in proton transfer studies. (Inabe et al., 1994) explored the proton transfer in N-(2-hydroxy-1-naphthylmethylene)aniline-type compounds, providing insights into intramolecular hydrogen bonding dynamics.

Environmental Monitoring

NDI derivatives have been studied for environmental monitoring applications. (Lizier & Zanoni, 2012) developed a method for detecting aromatic amines in consumer products, such as hair dyes, using liquid chromatography coupled to electrochemical detection.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(1-chloro-3,4-dihydronaphthalen-2-yl)-N-[4-(trifluoromethyl)phenyl]methanimine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF3N/c19-17-13(6-5-12-3-1-2-4-16(12)17)11-23-15-9-7-14(8-10-15)18(20,21)22/h1-4,7-11H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKBAQNMYYMZAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C2=CC=CC=C21)Cl)C=NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone;hydrochloride](/img/structure/B2871693.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-chloro-3-nitrobenzamide](/img/structure/B2871697.png)

![N-(4-bromophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2871699.png)

![(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2871702.png)

![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(sec-butyl)acetamide](/img/structure/B2871704.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2871714.png)